4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a furan ring, a tetrahydropyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 5-methylfurfural with appropriate reagents to form the furan ring, followed by the introduction of the tetrahydropyridine ring and the nitrile group. Common synthetic routes include:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 5-methylfurfural and a suitable ketone or aldehyde.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyridine ring.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced products.
Substitution: Substituted furan derivatives.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrile group are key functional groups that interact with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylfuran-2-yl)-1,3-dioxane
- (5-Methylfuran-2-yl)methanol
- 2-(Methoxymethyl)-5-methylfuran
Uniqueness
4-(5-Methylfuran-2-yl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of a furan ring, a tetrahydropyridine ring, and a nitrile group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-6-19-14-11(8-15)10(7-13(17)16-14)12-5-4-9(2)18-12/h4-5,10H,3,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVCJMUSXAGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=C(O2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386191 |
Source
|
Record name | AC1MEGIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5605-22-1 |
Source
|
Record name | AC1MEGIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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